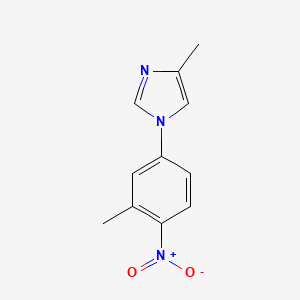
5-(4-Methylimidazol-1-yl)-2-nitrotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylimidazol-1-yl)-2-nitrotoluene is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
The nitroimidazole scaffold, to which 5-(4-Methylimidazol-1-yl)-2-nitrotoluene belongs, has been extensively studied for its anticancer properties. Nitroimidazoles are known to act as hypoxia-selective cytotoxins, which can preferentially target tumor cells in low-oxygen environments. This selectivity is crucial for enhancing the efficacy of radiotherapy and chemotherapy.
Case Study:
A study highlighted the potential of nitroimidazole derivatives in cancer therapy, demonstrating their ability to enhance the cytotoxic effects of existing anticancer drugs. The research indicated that compounds similar to this compound could serve as radiosensitizers, improving the effectiveness of radiation treatment against various cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Nitroimidazole derivatives are well-documented for their effectiveness against anaerobic bacteria and protozoa. For instance, compounds with similar structures have shown promising results against infections such as those caused by Trichomonas vaginalis and Bacteroides fragilis.
Data Table: Antimicrobial Efficacy of Nitroimidazole Derivatives
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Anaerobic bacteria | |
| Metronidazole | Antiprotozoal | Trichomonas vaginalis | |
| Tinidazole | Antibacterial | Bacteroides fragilis |
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that typically include the nitration of toluene derivatives followed by imidazole ring formation. The chemical properties of this compound facilitate its reactivity in biological systems, making it a candidate for further modifications to enhance its pharmacological profile.
Sensor Technology Applications
Recent advancements have explored the use of nitroimidazole derivatives in sensor technologies, particularly for detecting metal ions. The ability of these compounds to form stable complexes with metal ions can be exploited in developing sensitive detection methods for environmental monitoring and biomedical applications.
Case Study:
Research has shown that certain nitroimidazole-based sensors can effectively detect zinc ions in biological samples, indicating their potential for use in clinical diagnostics . The interaction between the nitro group and metal ions enhances the sensitivity and specificity of these sensors.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
4-methyl-1-(3-methyl-4-nitrophenyl)imidazole |
InChI |
InChI=1S/C11H11N3O2/c1-8-5-10(3-4-11(8)14(15)16)13-6-9(2)12-7-13/h3-7H,1-2H3 |
InChI 键 |
INMUXXDUDXRNKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N2C=C(N=C2)C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













